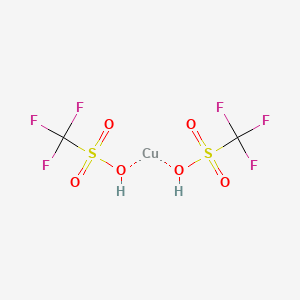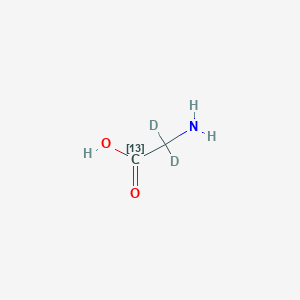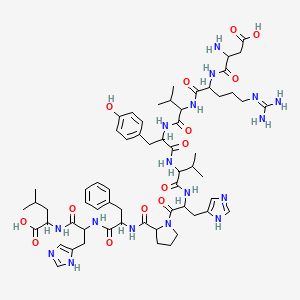
H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH is a synthetic peptide composed of a sequence of amino acids. This peptide is a derivative of angiotensin I, which is a precursor to the vasoconstrictor peptide angiotensin II . Angiotensin I is cleaved by the angiotensin-converting enzyme (ACE) to form angiotensin II, which plays a crucial role in regulating blood pressure and fluid balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with a protected amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity. The use of high-throughput liquid chromatography (LC) and mass spectrometry (MS) ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered sequences and properties .
Scientific Research Applications
H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH: has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Explored as a potential therapeutic agent for hypertension and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH involves its conversion to angiotensin II by the angiotensin-converting enzyme (ACE). Angiotensin II binds to angiotensin receptors, leading to vasoconstriction and increased blood pressure. This peptide also influences the release of aldosterone, which regulates sodium and water balance in the body .
Comparison with Similar Compounds
Similar Compounds
Angiotensin II: A direct vasoconstrictor that plays a key role in blood pressure regulation.
Bradykinin: A peptide that causes vasodilation and lowers blood pressure.
Vasopressin: A peptide hormone that regulates water retention and blood pressure.
Uniqueness
H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH: is unique due to its specific sequence and its role as a precursor to angiotensin II. Its ability to be converted into a potent vasoconstrictor makes it a valuable compound for studying the renin-angiotensin system and developing treatments for hypertension .
Properties
Molecular Formula |
C61H87N17O14 |
|---|---|
Molecular Weight |
1282.4 g/mol |
IUPAC Name |
2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C61H87N17O14/c1-32(2)22-46(60(91)92)75-54(85)44(25-37-28-65-30-68-37)71-53(84)42(23-35-12-8-7-9-13-35)72-56(87)47-15-11-21-78(47)59(90)45(26-38-29-66-31-69-38)74-58(89)50(34(5)6)77-55(86)43(24-36-16-18-39(79)19-17-36)73-57(88)49(33(3)4)76-52(83)41(14-10-20-67-61(63)64)70-51(82)40(62)27-48(80)81/h7-9,12-13,16-19,28-34,40-47,49-50,79H,10-11,14-15,20-27,62H2,1-6H3,(H,65,68)(H,66,69)(H,70,82)(H,71,84)(H,72,87)(H,73,88)(H,74,89)(H,75,85)(H,76,83)(H,77,86)(H,80,81)(H,91,92)(H4,63,64,67) |
InChI Key |
HYGBEAAGLVPDGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





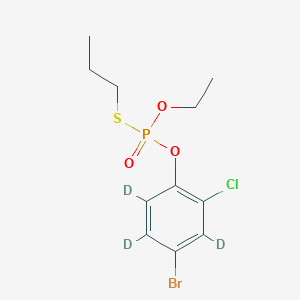




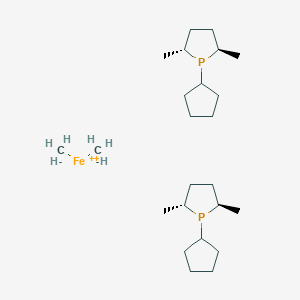
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)

